N'-(4-chlorobenzoyl)-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide
Description
N'-(4-Chlorobenzoyl)-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide (CAS: 477711-80-1) is a carbohydrazide derivative featuring a 1,3,5-trimethyl-substituted pyrazole core and a 4-chlorobenzoyl moiety. The compound is synthesized via acylation of the pyrazole hydrazide intermediate with 4-chlorobenzoyl chloride, followed by purification to achieve 95% purity . Its structure is characterized by the presence of electron-withdrawing chlorine on the benzoyl group and steric hindrance from the three methyl groups on the pyrazole ring.
Properties
IUPAC Name |
N'-(4-chlorobenzoyl)-1,3,5-trimethylpyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-8-12(9(2)19(3)18-8)14(21)17-16-13(20)10-4-6-11(15)7-5-10/h4-7H,1-3H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHANRQVIOPAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145809 | |
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 2-(4-chlorobenzoyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477711-80-1 | |
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 2-(4-chlorobenzoyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477711-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid 2-(4-chlorobenzoyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzoyl)-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzoyl)-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(4-chlorobenzoyl)-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzoyl)-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The 4-chlorobenzoyl group is a critical feature shared with compounds like 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide (CAS: 312504-01-1, MW: 400.83) . Key differences include:
- Pyrazole substitution : The 1,3,5-trimethyl groups in the target compound introduce greater steric hindrance than the 4-chloro-3,5-dimethyl substituents in the fluorinated analog, which may influence binding to biological targets.
Spectroscopic and Crystallographic Data
- NMR Shifts : The deshielding of aromatic protons in the 4-chlorobenzoyl group (δ7.95 and δ7.41 in related compounds ) is consistent across analogs, confirming the electronic influence of the chloro substituent.
- Crystallography: Structural confirmation of pyrazole derivatives often employs SHELX software, a standard in small-molecule crystallography .
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Properties
Key Findings and Insights
Substituent Impact: The 4-chlorobenzoyl group enhances electronic polarization and binding affinity compared to non-halogenated or fluorinated analogs .
Synthetic Pathways : Acylation with 4-chlorobenzoyl chloride is a common method for introducing the benzoyl moiety, as seen in related compounds .
Biological Activity
N'-(4-chlorobenzoyl)-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide is a synthetic compound notable for its biological activities and potential therapeutic applications. This compound features a pyrazole ring combined with a 4-chlorobenzoyl group, making it a candidate for various pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its mechanism may include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It could interact with receptor proteins, influencing various signaling pathways.
Therapeutic Potential
Research indicates that this compound exhibits several therapeutic properties:
- Anti-inflammatory Activity : In vitro studies have shown that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains including E. coli and fungi such as Aspergillus niger at concentrations around 40 µg/mL .
- Anticancer Properties : Some studies have reported that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating significant inhibition of cell proliferation in cancer models .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (%) | Reference |
|---|---|---|
| Anti-inflammatory | 61 - 85 | |
| Antimicrobial | Effective at 40 µg/mL | |
| Anticancer (IC50) | Varies (73 - 84 mg/mL) |
Research Examples
- Inflammation Studies : A study demonstrated that pyrazole derivatives could inhibit TNF-α release in vitro, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Testing : A series of pyrazole derivatives were screened against multiple bacterial strains, showing significant activity comparable to established antibiotics .
- Cancer Cell Proliferation : Several compounds based on the pyrazole scaffold were tested against cancer cell lines (e.g., HepG2 and HeLa), revealing promising anticancer activity while sparing normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
